molecular formula C24H25OP B8713315 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one

4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one

Cat. No.: B8713315
M. Wt: 360.4 g/mol
InChI Key: LUFPSOYGOSKNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one isobutylcarbonylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one typically involves the reaction of triphenylphosphine with isobutylcarbonylmethylenetriphenylphosphonium chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a catalyst, such as palladium or nickel, and are carried out under an inert atmosphere.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This leads to the formation of new chemical bonds and the subsequent transformation of the substrate. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve key enzymes and proteins in the target cells .

Comparison with Similar Compounds

4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one can be compared with other similar compounds, such as:

    Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form stable phosphine complexes.

    Isobutylcarbonylmethylenetriphenylphosphonium chloride: A precursor to this compound, used in similar reactions.

    Phosphine oxides: Compounds formed by the oxidation of phosphines, with similar reactivity and applications.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various substrates. This makes it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

C24H25OP

Molecular Weight

360.4 g/mol

IUPAC Name

4-methyl-1-(triphenyl-λ5-phosphanylidene)pentan-2-one

InChI

InChI=1S/C24H25OP/c1-20(2)18-21(25)19-26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19-20H,18H2,1-2H3

InChI Key

LUFPSOYGOSKNGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

111.6 g of isobutylcarbonylmethyltriphenylphosphonium bromide in 1500 ml of methylene chloride is mixed with 1500 ml of 2N NaOH and stirred for 30 minutes at room temperature. The organic phase is separated, washed with water and dried on sodium sulfate. After filtration and evaporation of the solvent, the residue is recrystallized in tert-butyl methyl ether. 72.2 g of title compound 1, with a melting point of 120°-121° C., is obtained. By variations of the ketone component in reaction step a), other phosphoranes of the formula can be produced analogously. ##STR9## II. (5E,7E,22E)-(1S,3R)-1,3-bis-(tert-butyl-dimethyl silyloxy-9,10-seco-24a-homo-5,7,10(19)-22-cholestatetraene-24-one 2
Name
isobutylcarbonylmethyltriphenylphosphonium bromide
Quantity
111.6 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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